
4-(Octyloxy)phenyl 4-(hexyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octyloxy)phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of liquid crystals. It is characterized by its unique molecular structure, which includes an octyloxy group attached to a phenyl ring and a hexyloxy group attached to a benzoate moiety. This compound is known for its liquid crystalline properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(hexyloxy)benzoic acid with 4-(octyloxy)phenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octyloxy)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or phenols.
Applications De Recherche Scientifique
4-(Octyloxy)phenyl 4-(hexyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a liquid crystal material in the study of phase transitions and molecular alignment.
Biology: Employed in the development of biosensors and bioimaging techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4-(Octyloxy)phenyl 4-(hexyloxy)benzoate is primarily related to its liquid crystalline properties. The compound can align itself in specific orientations under the influence of external stimuli such as electric or magnetic fields. This alignment affects the optical properties of the material, making it useful in display technologies and other applications. The molecular targets and pathways involved include interactions with other liquid crystal molecules and the formation of ordered phases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hexyloxy)phenyl 4-(octyloxy)benzoate
- 4-(Octyloxy)phenyl 4-(decyloxy)benzoate
- 4-(Butyloxy)phenyl 4-(hexyloxy)benzoate
Uniqueness
4-(Octyloxy)phenyl 4-(hexyloxy)benzoate is unique due to its specific combination of octyloxy and hexyloxy groups, which confer distinct liquid crystalline properties. This makes it particularly suitable for applications requiring precise control of molecular alignment and phase behavior .
Propriétés
Formule moléculaire |
C27H38O4 |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
(4-octoxyphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C27H38O4/c1-3-5-7-9-10-12-22-30-25-17-19-26(20-18-25)31-27(28)23-13-15-24(16-14-23)29-21-11-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
Clé InChI |
JILNXFQHZJPCMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)
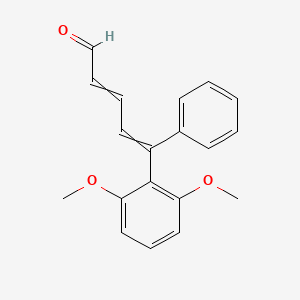

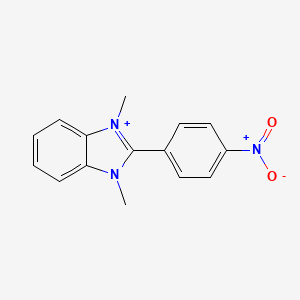
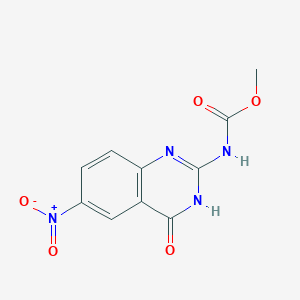

![N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4'-octylbiphenyl-4-carboxamide](/img/structure/B11712750.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)
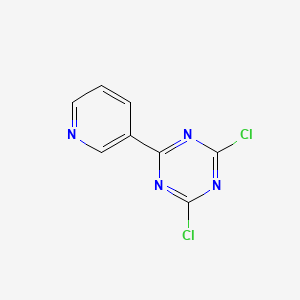
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea](/img/structure/B11712787.png)
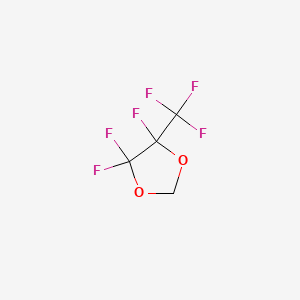
![5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide](/img/structure/B11712795.png)

![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)
